Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of N-Methyl-1-(pyridin-2-yl)methanamine Dihydrochloride
Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of N-Methyl-1-(pyridin-2-yl)methanamine Dihydrochloride
Executive Summary
In modern drug discovery and organometallic chemistry, bifunctional building blocks are the cornerstone of rational design. N-Methyl-1-(pyridin-2-yl)methanamine dihydrochloride (often referred to as 2-[(methylamino)methyl]pyridine dihydrochloride) is a highly versatile intermediate [1]. Featuring both a highly reactive secondary amine and a pyridine ring, it serves a dual purpose: it acts as a privileged pharmacophore vector in medicinal chemistry and functions as a robust bidentate (N,N') ligand in transition metal catalysis.
This whitepaper provides an in-depth analysis of its physicochemical properties, molecular weight calculations, and field-proven experimental protocols. As a Senior Application Scientist, I have structured these methodologies to emphasize the causality behind reaction conditions, ensuring that researchers can implement these protocols as self-validating systems in their own laboratories.
Physicochemical Profiling & Structural Analysis
Understanding the exact physical state and molecular weight of this compound is critical for stoichiometric precision. The compound is commercially available in two forms: the free base and the dihydrochloride salt.
Why choose the dihydrochloride salt? The free base (CAS: 21035-59-6) is a liquid at room temperature and is prone to atmospheric oxidation and carbon dioxide absorption (forming carbamates). Converting it to the dihydrochloride salt (CAS: 100868-72-2) yields a highly stable, non-hygroscopic crystalline solid [2]. This dramatically improves shelf-life, handling safety, and weighing accuracy during high-throughput screening or scale-up synthesis.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | N-Methyl-1-(pyridin-2-yl)methanamine dihydrochloride |
| Common Synonyms | 2-[(Methylamino)methyl]pyridine dihydrochloride; Methylpyridin-2-ylmethylamine dihydrochloride |
| CAS Registry Number | 100868-72-2 (Salt) / 21035-59-6 (Free Base) [1][3] |
| Molecular Formula | C₇H₁₀N₂ · 2HCl (C₇H₁₂Cl₂N₂) |
| Molecular Weight | 195.09 g/mol (Base: 122.17 g/mol + 2x HCl: 72.92 g/mol ) [1][3] |
| Physical State | White to off-white crystalline solid |
| Solubility Profile | Highly soluble in H₂O; Soluble in MeOH/EtOH; Insoluble in Hexanes/Et₂O |
| Storage Conditions | Room temperature, desiccated, protected from light |
Mechanistic Applications in Synthesis
The Bidentate Chelation Model
In transition metal catalysis (e.g., Palladium-catalyzed cross-couplings or Ruthenium-catalyzed photoredox reactions), the spatial arrangement of the pyridine nitrogen and the secondary amine allows for the formation of a highly stable 5-membered chelate ring. The pyridine nitrogen acts as a strong σ-donor and weak π-acceptor, while the secondary amine provides pure σ-donation, stabilizing electron-deficient metal centers.
Bidentate N,N'-chelation model of 2-(methylaminomethyl)pyridine with transition metals.
Pharmacophore Integration
In drug development, the secondary amine is a prime nucleophile for amidation, reductive amination, or nucleophilic aromatic substitution (SNAr). The basicity of the amine (pKa ~9.5) and the pyridine (pKa ~5.2) means the molecule can be fine-tuned to modulate the overall logD and aqueous solubility of a drug candidate at physiological pH.
Experimental Methodologies
To utilize the dihydrochloride salt effectively, the standard operating procedures must account for the two equivalents of hydrogen chloride. Below are two self-validating protocols detailing the causality behind the stoichiometric choices.
Protocol 1: In Situ Free-Basing & HATU-Mediated Amide Coupling
When coupling this amine to a carboxylic acid, the dihydrochloride salt must be neutralized in situ. Failing to account for the HCl will result in immediate quenching of the coupling reagent and zero product yield.
Step-by-Step Methodology:
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Preparation: In an oven-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).
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Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq). Stir for 10 minutes at room temperature. Causality: This initial base deprotonates the carboxylic acid, allowing HATU to form the active HOAt ester.
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Amine Addition: Add N-methyl-1-(pyridin-2-yl)methanamine dihydrochloride (1.1 eq) to the reaction mixture.
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Critical Neutralization: Immediately add an additional 2.2 equivalents of DIPEA . Causality: The dihydrochloride salt consumes exactly 2.0 equivalents of DIPEA to liberate the free nucleophilic amine. The remaining 0.2 eq ensures the reaction remains slightly basic to drive the coupling forward.
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Monitoring: Stir for 2-4 hours. Monitor via LC-MS. The system is self-validating: if the pH drops below 7, the amine will re-protonate, halting the reaction. Spot-check the pH with wet indicator paper; it must remain >8.
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Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Workflow of HATU-mediated amide coupling utilizing the dihydrochloride salt.
Protocol 2: Liquid-Liquid Extraction of the Free Base
For sensitive organometallic reactions where DIPEA·HCl salts might interfere with the metal catalyst, the free base must be isolated prior to the reaction.
Step-by-Step Methodology:
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Dissolution: Dissolve 5.0 g of the dihydrochloride salt in 25 mL of deionized water.
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Basification: Slowly add 6M NaOH dropwise while cooling the flask in an ice bath until the aqueous solution reaches pH > 12. Causality: The secondary amine has a pKa of ~9.5. To ensure >99% of the molecules are in the neutral free-base form for organic extraction, the pH must be at least 2 units above the pKa.
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Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). The free base is highly polar; multiple extractions are required.
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Drying & Concentration: Dry the combined organic layers over anhydrous K₂CO₃ (avoid MgSO₄ as it can weakly coordinate with the pyridine). Filter and concentrate under reduced pressure to yield the free base as a pale yellow liquid. Store under Argon at -20°C.
Analytical Validation (Quality Control)
To verify the integrity of the dihydrochloride salt upon receipt or after prolonged storage, perform the following QC checks:
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LC-MS (ESI+): Expected mass-to-charge ratio [M+H]⁺ = 123.1. (Note: Mass spectrometry will only detect the ionized free base; the chloride counterions are not visible in positive ion mode) [1].
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¹H NMR (400 MHz, D₂O): The use of D₂O is required due to the salt's insolubility in standard CDCl₃. Expect a diagnostic singlet for the N-methyl group shifted downfield (approx. 2.8 - 3.0 ppm) due to the protonation of the adjacent amine. The pyridine protons will also exhibit downfield shifts compared to the free base.
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Elemental Analysis (CHNO): To confirm the exact stoichiometry of the dihydrochloride salt, elemental analysis should yield approximately 43.09% Carbon, 6.20% Hydrogen, 14.36% Nitrogen, and 36.35% Chlorine.
References
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PubChem - National Center for Biotechnology Information. "N-methyl-1-(pyridin-2-yl)methanamine; CID 88757." URL:[Link]
